

Spectroscopic Characterization of 2,2-Dichloro-1,3-benzodioxole: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dichloro-1,3-benzodioxole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **2,2-dichloro-1,3-benzodioxole**. While experimental spectral data for this specific compound is not readily available in public databases, this document compiles predicted data, general experimental protocols, and analysis of related compounds to serve as a valuable resource for researchers.

Compound Overview

Chemical Structure:

Molecular Formula: $C_7H_4Cl_2O_2$ [\[1\]](#)

Molecular Weight: 191.01 g/mol [\[1\]](#)

CAS Number: 2032-75-9 [\[1\]](#)

2,2-Dichloro-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug development. [\[2\]](#) Accurate spectroscopic characterization is crucial for ensuring the purity and structural integrity of this compound in synthetic applications. [\[2\]](#)

Spectroscopic Data

Due to the limited availability of published experimental spectra for **2,2-dichloro-1,3-benzodioxole**, this section presents predicted mass spectrometry data. The following tables summarize the expected mass-to-charge ratios (m/z) for various adducts, which can be instrumental in the initial identification of the compound via mass spectrometry.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for **2,2-Dichloro-1,3-benzodioxole**

Adduct Ion	Predicted m/z
$[M+H]^+$	190.9661
$[M+Na]^+$	212.9480
$[M+K]^+$	228.9219
$[M+NH_4]^+$	207.9926
$[M-H]^-$	188.9515

Data sourced from predictive models.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for **2,2-dichloro-1,3-benzodioxole**, based on standard methodologies for similar small organic molecules and related benzodioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Dissolve 10-20 mg of **2,2-dichloro-1,3-benzodioxole** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. ^1H NMR Acquisition

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of approximately 16 ppm.
 - Set the number of scans to 16 or until a satisfactory signal-to-noise ratio is achieved.
- Processing:
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the residual solvent signal (e.g., CDCl_3 at 7.26 ppm).

3.1.3. ^{13}C NMR Acquisition

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 220 ppm.
 - Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.
- Processing:
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

- Thoroughly mix approximately 1-2 mg of **2,2-dichloro-1,3-benzodioxole** with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

3.2.2. FTIR Acquisition

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Presentation: The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of **2,2-dichloro-1,3-benzodioxole** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

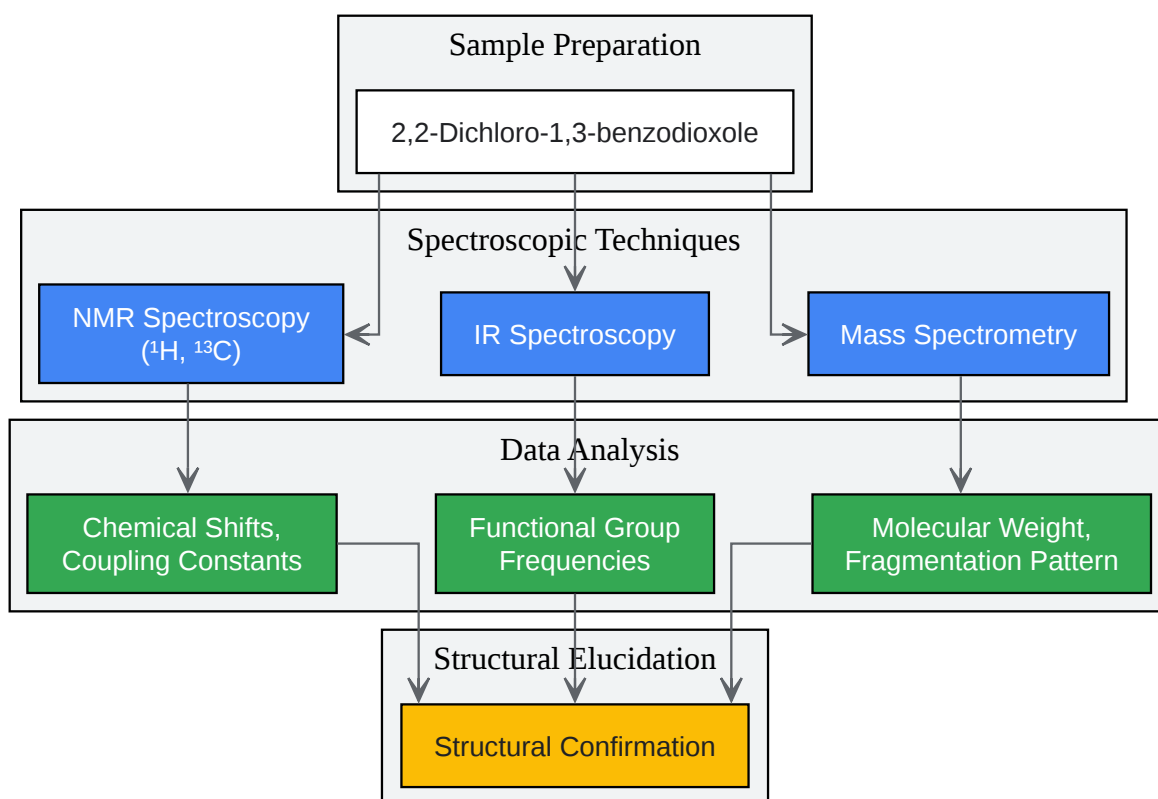
3.3.2. Mass Spectrum Acquisition

- Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Method:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,2-dichloro-1,3-benzodioxole**.



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Workflow for spectroscopic characterization.

In conclusion, while direct experimental spectroscopic data for **2,2-dichloro-1,3-benzodioxole** remains elusive in the public domain, this guide provides a foundational framework for its analysis. The predicted mass spectrometry data offers a starting point for its identification, and

the detailed experimental protocols, based on standard practices for analogous compounds, will enable researchers to generate reliable spectroscopic data for this compound of interest.

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References

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